N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
Scientific Research Applications
Corrosion Inhibition
One significant application of benzothiazole derivatives is in corrosion inhibition. Hu et al. (2016) studied two benzothiazole derivatives for their corrosion inhibiting effects against steel in a 1 M HCl solution. The study revealed that these inhibitors offer higher inhibition efficiencies and stability against steel corrosion compared to previously reported benzothiazole family inhibitors, suggesting their potential utility in metal protection and maintenance Hu et al., 2016.
Synthesis of Heterocyclic Compounds
Benzothiazole derivatives are pivotal in the synthesis of various heterocyclic compounds. Darweesh et al. (2016) reported the microwave-mediated synthesis of novel heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, using enaminosulfones derived from benzothiazole and benzimidazole-based compounds. These synthetic pathways underscore the versatility of benzothiazole derivatives in creating pharmacologically relevant structures Darweesh et al., 2016.
Anticancer Activity
Another application is in the development of anticancer agents. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity against various human cancer cell lines. This indicates the potential of benzothiazole derivatives in medicinal chemistry for designing new anticancer drugs Tiwari et al., 2017.
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating benzothiazole and pyrimidine derivatives, showing significant anti-inflammatory and analgesic activities. These findings highlight the application of benzothiazole derivatives in developing new therapeutic agents Abu-Hashem et al., 2020.
Enzyme Inhibition and Molecular Docking
Alyar et al. (2019) explored the synthesis of new Schiff bases from sulfamethoxazole and sulfisoxazole, demonstrating enzyme inhibition activities. The study includes molecular docking to understand the interactions with enzymes, suggesting the potential of benzothiazole derivatives in designing enzyme inhibitors Alyar et al., 2019.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O4S3/c1-18-7-6-8-20(15-18)35-24(16-29-26(37)19-11-13-21(14-12-19)42(38,39)34(2)3)32-33-28(35)40-17-25(36)31-27-30-22-9-4-5-10-23(22)41-27/h4-15H,16-17H2,1-3H3,(H,29,37)(H,30,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUMEJUCJUFGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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